Species-Selectivity Window for PfDHODH vs. Human DHODH
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(p-tolyl)urea inhibits P. falciparum DHODH with an IC50 of 64 nM, while its activity against human DHODH is >30,000 nM, yielding a selectivity index of >468-fold [1]. This compares favorably with the closely related patent analog compound 44 (PfDHODH IC50 56 nM, human DHODH data not available) and compound 49 (PfDHODH IC50 113 nM) [2]. The clinical candidate DSM265 achieves a higher selectivity index (>11,000) but with a distinct triazolopyrimidine scaffold that carries rodent DHODH liabilities [3].
| Evidence Dimension | PfDHODH IC50 and Human DHODH Selectivity Window |
|---|---|
| Target Compound Data | PfDHODH IC50 = 64 nM; Human DHODH IC50 >30,000 nM; Selectivity Index >468 |
| Comparator Or Baseline | Compound 44 (US8703811, 44): PfDHODH IC50 56 nM, selectivity N/A. Compound 49: PfDHODH IC50 113 nM. DSM265: PfDHODH IC50 8.9 nM, Human DHODH IC50 ~100,000 nM, Selectivity >11,000. |
| Quantified Difference | Target compound is 7.3-fold less potent than DSM265 but shows a >468-fold species-selectivity window. It is 1.77-fold less potent than the most similar comparator (compound 44). |
| Conditions | Type 2 DHODH activity assay using direct orotate measurement or DCIP chromogen reduction (BindingDB, US Patent). |
Why This Matters
The species-selectivity profile defines the compound's utility for malaria-specific research, with minimized risk of on-target human DHODH inhibition in cell-based assays.
- [1] BindingDB Entry BDBM50379157. CHEMBL1234899. US8703811, 57. Affinity data for PfDHODH (IC50 64 nM) and human DHODH (IC50 >30,000 nM). View Source
- [2] BindingDB Entry BDBM120305 (US8703811, 44). Affinity data for PfDHODH (IC50 56 nM); and BindingDB Entry BDBM50379147 (US8703811, 49). Affinity data for PfDHODH (IC50 113 nM). View Source
- [3] Phillips, M.A. et al. A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria. Science Translational Medicine 7, 296ra111 (2015). View Source
